In Vivo Efficacy: YM-90709 Matches Anti-IL-5 mAb Potency in Blocking Pulmonary Eosinophilia
In a direct head-to-head comparison within the same BDF1 mouse model of antigen-induced airway inflammation, intravenous YM-90709 inhibited eosinophil infiltration into the bronchoalveolar lavage fluid (BALF) with an ED50 of 0.050 mg/kg, comparable to the ED50 of 0.035 mg/kg for an anti-murine IL-5 monoclonal antibody (mAb) [1]. Both agents achieved similar maximal efficacy, demonstrating that the small molecule YM-90709 can recapitulate the functional effect of a biologic in this acute setting, but with the advantages of a chemically-defined, non-immunogenic, and potentially orally bioavailable small molecule (though this study used i.v. administration).
| Evidence Dimension | Inhibition of antigen-induced eosinophil recruitment to BALF (in vivo) |
|---|---|
| Target Compound Data | ED50 = 0.050 mg/kg (i.v.) |
| Comparator Or Baseline | Anti-murine IL-5 monoclonal antibody (mAb); ED50 = 0.035 mg/kg (i.v.) |
| Quantified Difference | ED50 values differ by a factor of ~1.4 (0.050 vs. 0.035 mg/kg); both are potent. |
| Conditions | BDF1 mice; antigen-induced airway inflammation model; compound administered intravenously; eosinophil count in BALF measured. |
Why This Matters
This is the only published direct potency comparison between YM-90709 and a biologic anti-IL-5 agent, establishing YM-90709 as a viable, non-biologic alternative for acute in vivo eosinophil modulation.
- [1] Morokata T, et al. Effect of a novel interleukin-5 receptor antagonist, YM-90709, on antigen-induced eosinophil infiltration into the airway of BDF1 mice. Immunol Lett. 2005;98(1):161-165. View Source
